molecular formula C27H26N6O4 B2875551 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-38-4

7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2875551
CAS RN: 539798-38-4
M. Wt: 498.543
InChI Key: DMUKBWXYYOAPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Antimicrobial Activity

Triazolopyrimidines, such as the ones synthesized in the study by Gilava et al. (2020), have been evaluated for antimicrobial and antioxidant activities. These compounds were synthesized following the Biginelli protocol, and their biological activities were assessed, indicating potential applications in developing new antimicrobial agents (Gilava, Patel, Ram, & Chauhan, 2020).

Synthesis and Chemical Reactions

Research on triazolopyrimidines also includes studies on their synthesis and the exploration of their chemical reactions. For instance, compounds involving triazolopyrimidines have been prepared by various synthetic routes, demonstrating the versatility of these heterocyclic compounds in chemical synthesis and the potential to create derivatives with specific properties (Wamhoff, Kroth, & Strauch, 1993).

Anticancer and Anti-Inflammatory Properties

Another area of research involves the synthesis of novel heterocyclic compounds derived from triazolopyrimidines for potential use as anti-inflammatory and analgesic agents. These studies suggest that certain derivatives might exhibit significant biological activities, including COX-2 inhibitory effects, analgesic, and anti-inflammatory properties, highlighting their potential in therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry Applications

In supramolecular chemistry, derivatives of triazolopyrimidines have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These studies provide insights into the design of novel materials with potential applications in molecular recognition, sensor development, and the creation of nanoscale architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-22(26(34)30-17-9-8-14-28-15-17)23(19-11-7-13-21(36-3)24(19)37-4)33-27(29-16)31-25(32-33)18-10-5-6-12-20(18)35-2/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUKBWXYYOAPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.